molecular formula C22H29ClN2O3 B6042202 2-chloro-4-{[4-(4-ethoxybenzyl)-3-(2-hydroxyethyl)-1-piperazinyl]methyl}phenol

2-chloro-4-{[4-(4-ethoxybenzyl)-3-(2-hydroxyethyl)-1-piperazinyl]methyl}phenol

Cat. No. B6042202
M. Wt: 404.9 g/mol
InChI Key: WNYIEJZEOGQMMJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-chloro-4-{[4-(4-ethoxybenzyl)-3-(2-hydroxyethyl)-1-piperazinyl]methyl}phenol, also known as TAK-220, is a novel drug that belongs to the family of piperazinyl phenols. It is a selective and potent antagonist of the neurokinin-2 receptor (NK2R), which is a G protein-coupled receptor that is widely distributed in the central nervous system and peripheral tissues. TAK-220 has been shown to have potential therapeutic applications in the treatment of various diseases, including depression, anxiety, schizophrenia, and substance abuse.

Mechanism of Action

2-chloro-4-{[4-(4-ethoxybenzyl)-3-(2-hydroxyethyl)-1-piperazinyl]methyl}phenol exerts its pharmacological effects by selectively blocking the NK2R, which is involved in the regulation of various physiological processes, including mood, cognition, pain, and inflammation. By inhibiting the activation of the NK2R, 2-chloro-4-{[4-(4-ethoxybenzyl)-3-(2-hydroxyethyl)-1-piperazinyl]methyl}phenol reduces the release of neurotransmitters such as substance P and neurokinin A, which are involved in the pathophysiology of various psychiatric and neurological disorders.
Biochemical and Physiological Effects
2-chloro-4-{[4-(4-ethoxybenzyl)-3-(2-hydroxyethyl)-1-piperazinyl]methyl}phenol has been shown to have several biochemical and physiological effects in animal models and human subjects. These include a reduction in anxiety-like behavior, an improvement in depressive-like behavior, a decrease in drug-seeking behavior, and an attenuation of the rewarding effects of drugs of abuse. 2-chloro-4-{[4-(4-ethoxybenzyl)-3-(2-hydroxyethyl)-1-piperazinyl]methyl}phenol has also been shown to modulate the activity of various brain regions, including the prefrontal cortex, amygdala, and hippocampus, which are involved in the regulation of mood, cognition, and emotion.

Advantages and Limitations for Lab Experiments

2-chloro-4-{[4-(4-ethoxybenzyl)-3-(2-hydroxyethyl)-1-piperazinyl]methyl}phenol has several advantages for use in laboratory experiments. It is a highly selective and potent antagonist of the NK2R, which allows for the precise modulation of the receptor's activity. 2-chloro-4-{[4-(4-ethoxybenzyl)-3-(2-hydroxyethyl)-1-piperazinyl]methyl}phenol also has good pharmacokinetic properties, including high brain penetration and a long half-life, which make it suitable for use in animal models and clinical trials. However, one limitation of 2-chloro-4-{[4-(4-ethoxybenzyl)-3-(2-hydroxyethyl)-1-piperazinyl]methyl}phenol is its potential off-target effects, which may affect the interpretation of experimental results.

Future Directions

There are several future directions for the research and development of 2-chloro-4-{[4-(4-ethoxybenzyl)-3-(2-hydroxyethyl)-1-piperazinyl]methyl}phenol. One area of interest is the potential use of 2-chloro-4-{[4-(4-ethoxybenzyl)-3-(2-hydroxyethyl)-1-piperazinyl]methyl}phenol in the treatment of substance use disorders, particularly opioid use disorder. Another area of interest is the investigation of the underlying mechanisms of 2-chloro-4-{[4-(4-ethoxybenzyl)-3-(2-hydroxyethyl)-1-piperazinyl]methyl}phenol's effects on mood, cognition, and emotion, which may lead to the development of novel therapeutics for psychiatric and neurological disorders. Additionally, the development of novel NK2R antagonists with improved selectivity and efficacy may further advance the field of neuropharmacology.

Synthesis Methods

The synthesis of 2-chloro-4-{[4-(4-ethoxybenzyl)-3-(2-hydroxyethyl)-1-piperazinyl]methyl}phenol involves several steps, starting from the reaction of 2-chloro-4-nitrophenol with 4-(4-ethoxybenzyl)-3-(2-hydroxyethyl)-1-piperazinecarboxylic acid, followed by reduction of the nitro group to an amino group, and subsequent coupling with 4-chloromethylphenol. The final product is obtained by purification through column chromatography and recrystallization.

Scientific Research Applications

2-chloro-4-{[4-(4-ethoxybenzyl)-3-(2-hydroxyethyl)-1-piperazinyl]methyl}phenol has been extensively studied in preclinical and clinical trials for its potential therapeutic applications. In animal models, 2-chloro-4-{[4-(4-ethoxybenzyl)-3-(2-hydroxyethyl)-1-piperazinyl]methyl}phenol has been shown to have anxiolytic, antidepressant, and antipsychotic effects, as well as to reduce drug-seeking behavior in drug addiction models. In clinical trials, 2-chloro-4-{[4-(4-ethoxybenzyl)-3-(2-hydroxyethyl)-1-piperazinyl]methyl}phenol has been evaluated for its efficacy and safety in the treatment of major depressive disorder, social anxiety disorder, and schizophrenia.

properties

IUPAC Name

2-chloro-4-[[4-[(4-ethoxyphenyl)methyl]-3-(2-hydroxyethyl)piperazin-1-yl]methyl]phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29ClN2O3/c1-2-28-20-6-3-17(4-7-20)15-25-11-10-24(16-19(25)9-12-26)14-18-5-8-22(27)21(23)13-18/h3-8,13,19,26-27H,2,9-12,14-16H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNYIEJZEOGQMMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CN2CCN(CC2CCO)CC3=CC(=C(C=C3)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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